BTdCPU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- BTdCPU is a potent heme-regulated inhibitor kinase (HRI) activator . Its primary target is the HRI enzyme.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
BTdCPU functions as an activator of HRI, promoting the phosphorylation of eIF2α, a key factor in the ISR pathway. This phosphorylation event leads to the induction of apoptosis in dexamethasone-resistant cancer cells . This compound interacts with various biomolecules, including eIF2α and the pro-apoptotic protein CHOP, enhancing their expression and activity . These interactions are critical for the compound’s ability to induce cell death in cancer cells.
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. In multiple myeloma cells, this compound induces the phosphorylation of eIF2α, leading to increased expression of CHOP and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ISR pathway . The impact of this compound on cell function is evident in its ability to induce cell death in dexamethasone-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its activation of HRI, which in turn phosphorylates eIF2α . This phosphorylation event triggers a cascade of downstream effects, including the upregulation of CHOP and other pro-apoptotic proteins . This compound also induces mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These molecular interactions are essential for the compound’s ability to promote apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce early expression of CHOP in multiple myeloma cells, but not in healthy bone marrow mononuclear cells . This selective effect highlights the compound’s potential for targeted cancer therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse xenograft breast tumor model, this compound was administered at a dosage of 175 mg/kg via intraperitoneal injection for 21 days . This treatment led to complete tumor stasis without any observed toxicity, demonstrating the compound’s efficacy and safety at this dosage . Higher doses may result in toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the ISR pathway, interacting with enzymes such as HRI and eIF2α . These interactions lead to the phosphorylation of eIF2α and the subsequent induction of apoptosis in cancer cells . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its modulation of the ISR pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is known to induce mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These effects are essential for this compound’s ability to promote apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTdCPU involves the reaction of 2,6-dichloroaniline with carbon disulfide and potassium hydroxide to form the intermediate 2,6-dichlorophenyl isothiocyanate. This intermediate is then reacted with 5-amino-1,2,4-dithiazole-3-thione to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
BTdCPU undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms on the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
BTdCPU has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to cell signaling pathways and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in drug-resistant cancer cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Halofuginone: Another activator of the integrated stress response via GCN2 and HRI.
Dexamethasone: Used in studies related to drug-resistant cancer cells
Uniqueness
BTdCPU is unique in its ability to induce mitochondrial depolarization and activate the OMA1-DELE1-HRI signaling axis, which distinguishes it from other similar compounds like halofuginone that promote mitochondrial elongation and adaptive mitochondrial respiration .
Properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSUAWULNXMGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of BTdCPU?
A: this compound exerts its effects by activating HRI, a kinase belonging to the integrated stress response (ISR) pathway. [, , , ] This pathway is activated during cellular stress and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis while selectively enhancing the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). [, , , ] ATF4 regulates genes involved in stress adaptation, including those promoting apoptosis. [, , ]
Q2: How does this compound impact cancer cells, specifically in the context of multiple myeloma and acute lymphoblastic leukemia?
A: Research suggests that this compound induces cytotoxicity and apoptosis in both dexamethasone-sensitive and resistant multiple myeloma cell lines. [] This effect is attributed to the upregulation of ATF4 target genes, such as REDD1 and CHOP, the latter being a pro-apoptotic gene. [] In acute lymphoblastic leukemia, this compound synergizes with BH3 mimetics, a class of anti-cancer drugs, by repressing the anti-apoptotic protein MCL-1. [, ] This synergistic effect enhances the sensitivity of leukemia cells to BH3 mimetics, even in cases with high MCL-1 expression, which is often associated with drug resistance. [, ]
Q3: Are there any studies exploring the in vivo efficacy of this compound?
A: Preclinical studies in mice bearing leukemia have shown promising results. Combinatorial treatment with this compound and a BH3 mimetic extended survival and suppressed MCL-1 expression in vivo. [, ] These findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.
Q4: What are the potential advantages of targeting the HRI pathway with this compound in cancer treatment?
A4: Targeting the HRI pathway with this compound offers several potential advantages:
- Overcoming drug resistance: this compound has demonstrated efficacy in overcoming dexamethasone resistance in multiple myeloma and enhancing sensitivity to BH3 mimetics in acute lymphoblastic leukemia. [, , ]
- Synergistic effects: Combining this compound with other anti-cancer agents, such as BH3 mimetics, has shown promising synergistic effects in preclinical studies. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.